N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Properties
Molecular Formula |
C18H22N4O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H22N4O2/c1-21(17-4-2-3-9-19-17)14-7-10-22(11-8-14)18(23)15-12-16(24-20-15)13-5-6-13/h2-4,9,12-14H,5-8,10-11H2,1H3 |
InChI Key |
AOKCMSXZVMKTEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the oxazole ring. One common method for synthesizing oxazoles is through the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by AuCl3 under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The final step involves the coupling of the oxazole and piperidine rings with the pyridine ring, which can be achieved through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles and oxazoles via an anionic enolate.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include AuCl3, CuCl, LiAlH4, and various nucleophiles. Reaction conditions typically involve moderate temperatures and the use of organic solvents such as ethanol and dichloromethane.
Major Products
The major products formed from these reactions include substituted oxazoles, reduced piperidine derivatives, and functionalized pyridine compounds.
Scientific Research Applications
N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity to its targets, while the pyridine ring can facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
Piperidine: Piperidine derivatives are widely used in pharmaceuticals and have various biological activities.
Uniqueness
N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications and potential therapeutic uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
